

A Comprehensive Literature Review of Vogeloside Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |
|----------------------|------------|-----------|--|
| Compound Name:       | Vogeloside |           |  |
| Cat. No.:            | B593598    | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vogeloside**, a secoiridoid glycoside, is a natural product found in various plant species, including those of the Lonicera genus, commonly known as honeysuckle.[1] This class of compounds has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on **Vogeloside**, with a focus on its chemical properties, biological activities, and therapeutic potential. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a structured format for data comparison, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

# **Chemical Properties of Vogeloside**

**Vogeloside** is characterized by its core secoiridoid structure, which is a derivative of iridoids, linked to a glucose molecule. Its chemical formula and structure are essential for understanding its interactions with biological systems.

Table 1: Chemical and Physical Properties of Vogeloside



| Property          | Value                                                                                                                                                          | Reference                   |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|--|
| Molecular Formula | C17H24O10                                                                                                                                                      | [PubChem CID: 14192588]     |  |
| Molecular Weight  | 388.37 g/mol                                                                                                                                                   | [PubChem CID: 14192588]     |  |
| IUPAC Name        | (2S,3R,4S,5S,6R)-2-<br>[[(4aS,5R,6S)-5-ethenyl-1-oxo-<br>3,4,4a,5,6,7-hexahydro-1H-<br>pyrano[3,4-c]pyran-6-yl]oxy]-6-<br>(hydroxymethyl)oxane-3,4,5-<br>triol | [PubChem CID: 14192588]     |  |
| CAS Number        | 60077-47-6                                                                                                                                                     | [PubChem CID: 14192588]     |  |
| Appearance        | White to off-white powder                                                                                                                                      | Commercially available data |  |
| Solubility        | Soluble in methanol, ethanol, and water                                                                                                                        | Commercially available data |  |

# **Biological Activities of Vogeloside**

**Vogeloside** has been investigated for a range of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and anticancer properties. The following sections summarize the key findings in these areas.

## **Anti-inflammatory Activity**

**Vogeloside** has demonstrated significant anti-inflammatory effects in various studies. This activity is often attributed to its ability to modulate key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Vogeloside and Related Compounds



| Compound             | Assay                 | Cell<br>Line/Model       | IC50 / ED50          | Reference |
|----------------------|-----------------------|--------------------------|----------------------|-----------|
| Vogeloside           | Root Inhibition       | Not Applicable           | 38.91 μg/mL          | [2]       |
| Vogeloside           | Shoot Inhibition      | Not Applicable           | 45.72 μg/mL          | [2]       |
| Agnuside             | NF-κB Inhibition      | Not specified            | 8.9 μg/mL            | [2]       |
| Bartsioside          | NF-κB Inhibition      | Not specified            | 12 μg/mL             | [2]       |
| Fucoxanthin          | IL-6 Production       | LPS-induced<br>RAW 264.7 | 2.19 μΜ              | [3]       |
| A. arpilobus extract | Anti-<br>inflammatory | Not specified            | 35.73 ± 1.3<br>μg/mL | [4]       |

Note: Direct pharmacological IC50 values for **Vogeloside** in standard anti-inflammatory assays are not widely reported in the available literature. The provided data for **Vogeloside** relates to its inhibitory effect on plant growth, which may suggest broader biological activity. Data for related iridoid glycosides and other natural compounds with anti-inflammatory properties are included for context.

# **Antioxidant Activity**

The antioxidant properties of **Vogeloside** are attributed to its ability to scavenge free radicals and reduce oxidative stress. Standard assays like DPPH, ABTS, and ORAC are used to quantify this activity.

Table 3: Antioxidant Activity of Secoiridoid Glycosides and Other Natural Compounds



| Compound/Extract                      | Assay | IC50 / EC50        | Reference |
|---------------------------------------|-------|--------------------|-----------|
| M. hypoleuca (ethyl acetate fraction) | DPPH  | 14.31 mg/L         | [5]       |
| M. hypoleuca (ethyl acetate fraction) | ABTS  | 2.10 mg/L          | [5]       |
| M. hypoleuca (butanol fraction)       | FRAP  | 0.48 mg/L          | [5]       |
| Edaravone                             | DPPH  | 4.21 μΜ            | [6]       |
| Edaravone                             | ABTS  | 5.52 μΜ            | [6]       |
| C. longa                              | ABTS  | 12.74 ± 0.27 μg/mL | [7]       |
| Z. officinale                         | ABTS  | 28.49 ± 0.73 μg/mL | [7]       |

Note: Specific EC50 or IC50 values for **Vogeloside** in standard antioxidant assays are not readily available in the reviewed literature. The table presents data from various natural extracts and compounds to provide a benchmark for the expected antioxidant potential of glycosides.

### **Anticancer Activity**

Emerging research suggests that **Vogeloside** may possess anticancer properties, although this area requires more in-depth investigation. Studies on related compounds provide a basis for the potential mechanisms of action.

Table 4: Anticancer Activity of Related Compounds



| Compound                      | Cell Line                                          | IC <sub>50</sub> | Reference |
|-------------------------------|----------------------------------------------------|------------------|-----------|
| Compound 1 (Oleoyl<br>Hybrid) | HTB-26 (Breast<br>Cancer)                          | 10-50 μΜ         | [8]       |
| Compound 2 (Oleoyl<br>Hybrid) | PC-3 (Prostate<br>Cancer)                          | 10-50 μΜ         | [8]       |
| Compound 2 (Oleoyl<br>Hybrid) | HepG2<br>(Hepatocellular<br>Carcinoma)             | 10-50 μΜ         | [8]       |
| DMEP-C                        | HN31 (Head and<br>Neck Squamous Cell<br>Carcinoma) | 76.33±1.24 μg/ml | [9]       |
| DMEP-C                        | HN30 (Head and<br>Neck Squamous Cell<br>Carcinoma) | 114.3±1.29 μg/ml | [9]       |

Note: Direct IC50 values for **Vogeloside** against specific cancer cell lines are not available in the current literature. The table shows data for other natural product derivatives to illustrate the potential cytotoxic concentrations.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the study of **Vogeloside** and related compounds.

# **Isolation and Purification of Vogeloside**

**Vogeloside** is typically isolated from the stems of Lonicera japonica.[1]

• Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is repeated multiple times to ensure a high yield.



- Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Vogeloside, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
- Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing Vogeloside are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative highperformance liquid chromatography (HPLC) until a pure compound is obtained.
- Structure Elucidation: The structure of the isolated Vogeloside is confirmed using spectroscopic methods, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.[10]

# In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is based on the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells
  are then pre-treated with various concentrations of Vogeloside for 1 hour.
- Stimulation: Following pre-treatment, cells are stimulated with LPS (1 μg/mL) for 24 hours to induce NO production.
- Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 15 minutes.
- Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The
  percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The



IC<sub>50</sub> value is then determined from the dose-response curve.[11]

#### **Western Blot for MAPK Phosphorylation**

This protocol is used to assess the effect of **Vogeloside** on the phosphorylation of MAP kinases, such as ERK, JNK, and p38, which are key components of inflammatory signaling pathways.[12][13][14][15]

- Cell Lysis: After treatment with Vogeloside and/or a stimulant (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target MAP kinases.
- Secondary Antibody and Detection: After washing with TBST, the membrane is incubated
  with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
  temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL)
  detection system.[16]
- Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

# Signaling Pathways and Molecular Mechanisms



**Vogeloside** is hypothesized to exert its biological effects by modulating key cellular signaling pathways. While direct studies on **Vogeloside** are limited, research on related secoiridoid glycosides and flavonoids suggests the involvement of the NF-κB and MAPK pathways.

#### **NF-kB Signaling Pathway**

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. **Vogeloside** may inhibit this pathway by preventing the degradation of IκB.



Click to download full resolution via product page

Caption: **Vogeloside**'s potential inhibition of the NF-kB signaling pathway.

#### **MAPK Signaling Pathway**

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially activated by phosphorylation. **Vogeloside** may exert its effects by inhibiting the phosphorylation of these kinases.





Click to download full resolution via product page

Caption: Postulated inhibitory effect of **Vogeloside** on the MAPK signaling cascade.

#### **Pharmacokinetics and Metabolism**

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific pharmacokinetic data for **Vogeloside** is scarce, studies on other secoiridoid glycosides provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) properties.[18][19][20][21]



Generally, iridoid and secoiridoid glycosides exhibit low oral bioavailability.[18] This is often due to their hydrophilic nature and potential for degradation in the gastrointestinal tract. Following oral administration, these glycosides can be hydrolyzed by intestinal microflora to their aglycone forms, which may be more readily absorbed.[18]

Table 5: Pharmacokinetic Parameters of Secoiridoid Glycosides in Rats (Oral Administration)

| Compound            | T <sub>max</sub> (min) | C <sub>max</sub><br>(ng/mL) | T <sub>1</sub> / <sub>2</sub> (min) | AUC<br>(ng·min/mL) | Reference |
|---------------------|------------------------|-----------------------------|-------------------------------------|--------------------|-----------|
| Swertiamarin        | 103.3 ± 40.3           | 215.1 ± 103.2               | 163.5 ± 40.5                        | 48671 ±<br>20132   | [19]      |
| Gentiopicrosi<br>de | 15.0 ± 0.0             | 126.3 ± 35.2                | 58.4 ± 14.1                         | 8632 ± 2109        | [19]      |
| Sweroside           | 16.7 ± 2.9             | 102.5 ± 28.9                | 109.1 ± 39.2                        | 10873 ± 4012       | [19]      |

Note: This table presents pharmacokinetic data for secoiridoid glycosides structurally related to **Vogeloside** to provide an estimate of its expected pharmacokinetic behavior.

# **Experimental Workflow for Vogeloside Research**

A typical workflow for the preclinical evaluation of **Vogeloside** would involve a series of in vitro and in vivo studies to characterize its activity and safety profile.





Click to download full resolution via product page

Caption: A generalized experimental workflow for the preclinical development of Vogeloside.

#### **Conclusion and Future Directions**

**Vogeloside** is a promising natural compound with demonstrated biological activities that warrant further investigation. The current body of literature suggests its potential as a lead compound for the development of new anti-inflammatory, antioxidant, and possibly anticancer agents. However, there are significant gaps in the research that need to be addressed. Future studies should focus on:

• Quantitative Biological Data: Generating robust IC<sub>50</sub> and EC<sub>50</sub> values for **Vogeloside** in a wide range of standardized pharmacological assays.



- Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by Vogeloside.
- Pharmacokinetics: Conducting comprehensive pharmacokinetic studies to determine the oral bioavailability, metabolic fate, and tissue distribution of Vogeloside.
- In Vivo Efficacy: Evaluating the therapeutic efficacy of Vogeloside in relevant animal models
  of disease.
- Synthesis: Developing efficient and scalable synthetic routes to Vogeloside and its analogues to facilitate further research and development.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of **Vogeloside** and pave the way for its potential clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. US20060014240A1 Extraction and purification method of active constituents from stem of lonicera japonica thunb., its usage for anti-inflammatory and analgesic drug Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary Investigation of Astragalus arpilobus subsp. hauarensis: LC-MS/MS Chemical Profiling, In Vitro Evaluation of Antioxidant, Anti-Inflammatory Properties, Cytotoxicity, and In Silico Analysis against COX-2 PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 7. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
- 10. Aromatic glycosides from the flower buds of Lonicera japonica PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bocsci.com [bocsci.com]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacokinetic and excretion study of three secoiridoid glycosides and three flavonoid glycosides in rat by LC-MS/MS after oral administration of the Swertia pseudochinensis extract PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous determination of four secoiridoid and iridoid glycosides in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a comparative pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Literature Review of Vogeloside Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593598#comprehensive-literature-review-of-vogeloside-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com